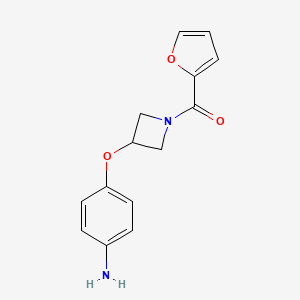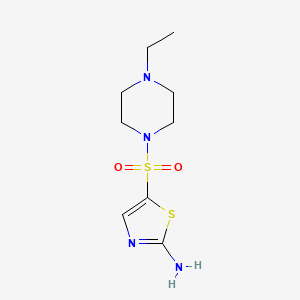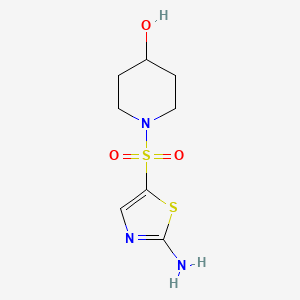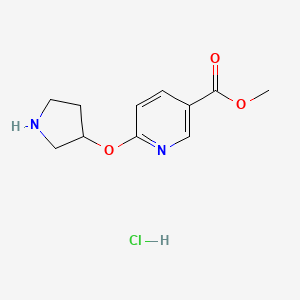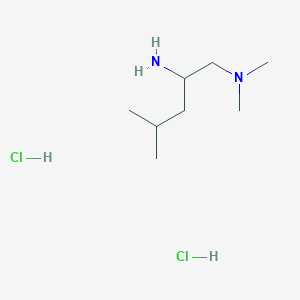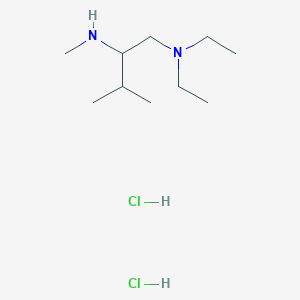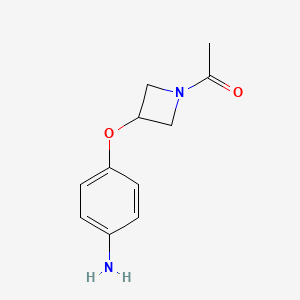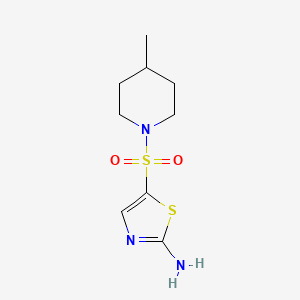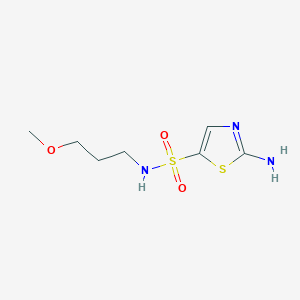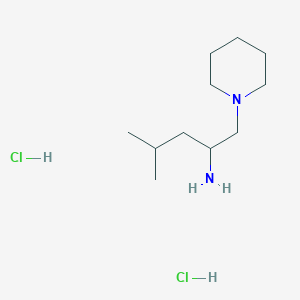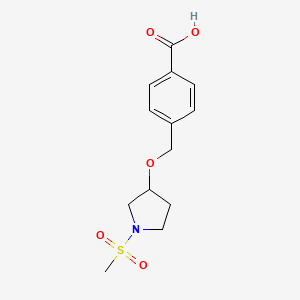![molecular formula C8H12N2O5 B1473254 2,6-ジアザスピロ[3.4]オクタン-7-オン オキサレート CAS No. 1588440-97-4](/img/structure/B1473254.png)
2,6-ジアザスピロ[3.4]オクタン-7-オン オキサレート
説明
2,6-Diazaspiro[3.4]octan-7-one oxalate is a useful research compound. Its molecular formula is C8H12N2O5 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diazaspiro[3.4]octan-7-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diazaspiro[3.4]octan-7-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
シグマ-1 受容体アンタゴニスト
この化合物は、強力なシグマ-1 受容体 (σ1R) アンタゴニストとして同定されています . モルヒネの鎮痛効果を大幅に高め、モルヒネ誘発性鎮痛耐性を救済することが示されています . これは、σ1R アンタゴニズムが新規鎮痛薬開発のための有望な戦略となり得ることを示唆しています .
疼痛管理
「2,6-ジアザスピロ[3.4]オクタン-7-オン オキサレート」を含む σ1R アンタゴニストは、有害作用を増強することなく、μ オピオイド受容体 (MOR) アゴニストの鎮痛効果を相乗的に増強することが報告されています . これは、疼痛管理のための潜在的な候補となっています .
抗結核剤
この化合物は、強力な抗結核活性を有することが判明しています . ある研究では、この化合物の変異体が、結核菌 H37Rv に対して 0.016 μg/mL の最小発育阻止濃度を示したことが示されました . これは、抗結核薬開発のための潜在的なリードとなり得ることを示唆しています .
多様性指向合成
この化合物は、多様性指向合成におけるビルディングブロックとして使用されてきました . これにより、さまざまなアゾール置換基を含む、分子の周辺部の多様な変異体の探索が可能になります .
B型肝炎ウイルスカプシドタンパク質阻害剤
この化合物は、潜在的な B型肝炎ウイルスカプシドタンパク質阻害剤として報告されています . これは、B型肝炎の治療における潜在的な使用を示唆しています .
メニン-MLL1 相互作用阻害剤
この化合物は、潜在的なメニン-MLL1 相互作用阻害剤として同定されています . これは、がん治療における潜在的な使用を示唆しています .
MAP および PI3K シグナル伝達モジュレーター
この化合物は、潜在的な MAP および PI3K シグナル伝達モジュレーターとして報告されています . これは、これらのシグナル伝達経路に関連する疾患の治療における潜在的な使用を示唆しています .
選択的ドーパミン D3 受容体アンタゴニスト
この化合物は、潜在的な選択的ドーパミン D3 受容体アンタゴニストとして同定されています . これは、ドーパミンシグナル伝達に関連する疾患の治療における潜在的な使用を示唆しています .
生化学分析
Biochemical Properties
2,6-Diazaspiro[3.4]octan-7-one oxalate plays a significant role in biochemical reactions, particularly in its interaction with the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein involved in various cellular processes, including modulation of ion channels and receptors. 2,6-Diazaspiro[3.4]octan-7-one oxalate acts as an antagonist to this receptor, thereby inhibiting its activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists, such as morphine, without amplifying adverse effects .
Cellular Effects
The effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its antagonistic action on the sigma-1 receptor leads to enhanced analgesic effects and the prevention of morphine tolerance. This modulation of cell signaling pathways can result in altered gene expression and changes in cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, 2,6-Diazaspiro[3.4]octan-7-one oxalate exerts its effects through binding interactions with the sigma-1 receptor. By acting as an antagonist, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways. This inhibition can lead to enzyme inhibition or activation and changes in gene expression, ultimately resulting in enhanced analgesic effects and the prevention of opioid tolerance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,6-Diazaspiro[3.4]octan-7-one oxalate remains stable under controlled conditions, maintaining its efficacy in enhancing analgesic effects and preventing morphine tolerance over extended periods .
Dosage Effects in Animal Models
The effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate vary with different dosages in animal models. At lower doses, the compound effectively enhances the analgesic effects of morphine without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
2,6-Diazaspiro[3.4]octan-7-one oxalate is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the sigma-1 receptor plays a pivotal role in its metabolic effects, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing its therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,6-Diazaspiro[3.4]octan-7-one oxalate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its efficacy. The compound’s ability to reach target sites within the body is essential for its therapeutic effects .
Subcellular Localization
The subcellular localization of 2,6-Diazaspiro[3.4]octan-7-one oxalate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNGIQBMCOERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-97-4 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


